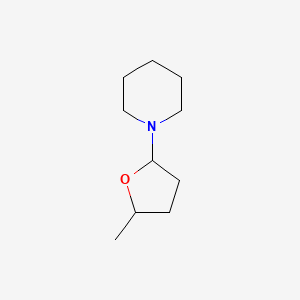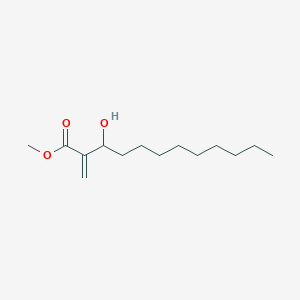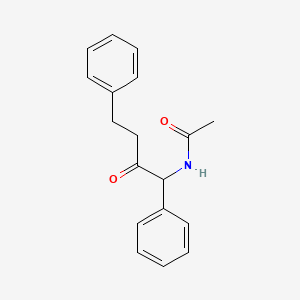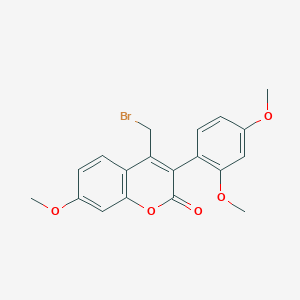
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a butynyl group and a hexyl chain, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester typically involves the esterification of the corresponding alcohol and carbonic acid derivative. One common method is the Fischer esterification, which involves reacting the alcohol with carbonic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Aplicaciones Científicas De Investigación
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism by which carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, dimethyl ester
- Carbonic acid, ethyl ester
- Carbonic acid, propyl ester
Comparison
Compared to other esters of carbonic acid, carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is unique due to the presence of the butynyl group and the hexyl chain. This structural difference can lead to distinct chemical and physical properties, such as different reactivity and solubility. Additionally, the presence of the hydroxyl group can introduce additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
680220-81-9 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2-dimethyldec-3-yn-5-yl) methyl carbonate |
InChI |
InChI=1S/C14H24O4/c1-5-6-7-8-12(18-13(16)17-4)9-10-14(2,3)11-15/h12,15H,5-8,11H2,1-4H3 |
Clave InChI |
OOKNZJVFZSZYSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#CC(C)(C)CO)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)

![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)

![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)

